2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of a chlorophenoxy group attached to a butanone backbone, which is further linked to a diazepane ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Chlorophenoxy Intermediate: : The synthesis begins with the reaction of 3-chlorophenol with an appropriate alkylating agent, such as 1-bromobutane, in the presence of a base like potassium carbonate. This reaction forms 3-chlorophenoxybutane.
-
Introduction of the Diazepane Ring: : The next step involves the reaction of 3-chlorophenoxybutane with 4-methyl-1,4-diazepane in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions. This step introduces the diazepane ring to the intermediate.
-
Formation of the Final Compound: : The final step involves the oxidation of the intermediate to form this compound. This can be achieved using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can convert the ketone group to an alcohol group, forming 2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butanol.
-
Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one: Similar structure but with a chlorine atom at the para position of the phenoxy group.
2-(3-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one: Similar structure but with a bromine atom instead of chlorine.
2-(3-Chlorophenoxy)-1-(4-ethyl-1,4-diazepan-1-yl)butan-1-one: Similar structure but with an ethyl group on the diazepane ring instead of a methyl group.
Uniqueness
2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is unique due to the specific positioning of the chlorophenoxy group and the methyl group on the diazepane ring
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-15(21-14-7-4-6-13(17)12-14)16(20)19-9-5-8-18(2)10-11-19/h4,6-7,12,15H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUCKTGVTQLAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816881 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.